molecular formula C12H13NO B11909926 6-Ethyl-2-methylquinolin-4-OL CAS No. 62510-40-1

6-Ethyl-2-methylquinolin-4-OL

Cat. No.: B11909926
CAS No.: 62510-40-1
M. Wt: 187.24 g/mol
InChI Key: SATXLRUGTDDSCH-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylquinolin-4-OL is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure consists of a quinoline core with ethyl and methyl substituents at positions 6 and 2, respectively, and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methylquinolin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-methylquinolin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylquinolin-4-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-2-methylquinolin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)12(14)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATXLRUGTDDSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588887
Record name 6-Ethyl-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62510-40-1
Record name 6-Ethyl-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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